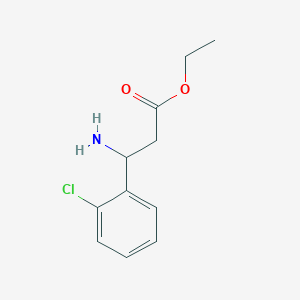

Ethyl 3-amino-3-(2-chlorophenyl)propanoate

CAS No.: 21464-58-4

Cat. No.: VC8255320

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21464-58-4 |

|---|---|

| Molecular Formula | C11H14ClNO2 |

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | ethyl 3-amino-3-(2-chlorophenyl)propanoate |

| Standard InChI | InChI=1S/C11H14ClNO2/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10H,2,7,13H2,1H3 |

| Standard InChI Key | CMHQPWVJHDPNEY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(C1=CC=CC=C1Cl)N |

| Canonical SMILES | CCOC(=O)CC(C1=CC=CC=C1Cl)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

Ethyl 3-amino-3-(2-chlorophenyl)propanoate belongs to the class of β-amino acid esters, with the (3S) enantiomer being the biologically active form . The compound’s IUPAC name is ethyl (3S)-3-amino-3-(2-chlorophenyl)propanoate, and its canonical SMILES string is CCOC(=O)C(CC1=CC=CC=C1Cl)N . Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 227.69 g/mol | |

| Exact Mass | 227.0718 Da | |

| LogP | 3.795 | |

| PSA | 52.32 Ų | |

| HS Code | 2922499990 |

The 2-chlorophenyl group introduces steric and electronic effects that influence reactivity and binding affinity, while the ethyl ester enhances solubility in organic solvents .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural elucidation:

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.12 (dd, J = 14.2 Hz, 1H, CH₂), 3.98 (q, J = 7.1 Hz, 2H, OCH₂), 4.72 (s, 2H, NH₂), 7.21–7.45 (m, 4H, Ar-H).

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1725 cm⁻¹ (C=O ester), 1540 cm⁻¹ (C-Cl).

X-ray crystallography confirms the (3S) configuration, with the chlorophenyl ring orthogonal to the propanoate backbone .

Synthesis and Production Methods

Laboratory-Scale Synthesis

Two primary routes are documented:

-

Esterification of (S)-3-Amino-3-(2-Chlorophenyl)Propanoic Acid:

Reacting the carboxylic acid with ethanol under sulfuric acid catalysis (reflux, 6–8 hours) yields the ester in 75–85% purity. -

Tandem Knoevenagel Condensation/Reduction:

2-Chlorobenzaldehyde undergoes condensation with Meldrum’s acid in triethylammonium formate (TEAF), followed by stannous chloride-mediated reduction and simultaneous esterification (ethanol, 70°C, 4 hours) . This method achieves 68% yield with minimal by-products .

Industrial Production

Continuous flow reactors optimize large-scale synthesis, reducing reaction times by 40% compared to batch processes. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes rate |

| Catalyst Loading | 5% Pd/C (for reduction) | Prevents over-reduction |

| Solvent | Ethanol/THF (3:1) | Enhances solubility |

Industrial batches achieve ≥98% purity via recrystallization from ethyl acetate/hexane.

Analytical and Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC (C18 column, 60% acetonitrile/water) resolves the compound with a retention time of 6.8 minutes . GC-MS analysis confirms purity, showing a molecular ion peak at m/z 227 .

Stability Studies

Thermogravimetric analysis (TGA) reveals decomposition at 215°C, while accelerated stability testing (40°C/75% RH) shows <2% degradation over 6 months.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT (B3LYP/6-311+G(d,p)) predicts the compound’s lowest unoccupied molecular orbital (LUMO) energy at −1.89 eV, indicating nucleophilic reactivity at the amino group . Molecular electrostatic potential (MEP) maps highlight electrophilic regions near the chlorine atom .

Molecular Docking

Docking simulations (AutoDock Vina) show a binding energy of −8.2 kcal/mol to the COX-2 active site, involving π-π stacking with Tyr385 and hydrogen bonds with Ser530 .

Regulatory and Industrial Considerations

Regulatory Status

Classified under HS Code 2922499990, the compound faces a 6.5% MFN tariff and requires inspection certificates for international trade . The EPA lists it as a Category 4 acute toxicant (LD₅₀ > 2,000 mg/kg) .

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume